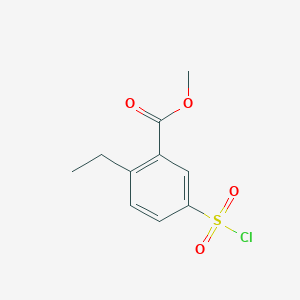
Methyl 5-(chlorosulfonyl)-2-ethylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(chlorosulfonyl)-2-ethylbenzoate is an organic compound with the molecular formula C10H11ClO4S It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with a chlorosulfonyl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 2-ethylbenzoic acid.
Chlorosulfonation: The 2-ethylbenzoic acid is treated with chlorosulfonic acid (HSO3Cl) to introduce the chlorosulfonyl group at the 5-position of the benzene ring. This reaction is usually carried out under controlled temperatures to avoid over-chlorination.
Esterification: The resulting 5-(chlorosulfonyl)-2-ethylbenzoic acid is then esterified with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to yield methyl 5-(chlorosulfonyl)-2-ethylbenzoate.
Industrial Production Methods
In an industrial setting, the process is scaled up with continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and reaction control is crucial to maintain the integrity of the product. Solvent recovery and recycling are also implemented to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chlorosulfonyl group is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The ethyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic aqueous solutions.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Carboxylic Acids: Formed from the oxidation of the ethyl group.
Scientific Research Applications
Chemistry
Methyl 5-(chlorosulfonyl)-2-ethylbenzoate is used as an intermediate in organic synthesis
Biology and Medicine
In medicinal chemistry, this compound can be used to synthesize sulfonamide-based drugs, which are known for their antibacterial and anti-inflammatory properties. It can also be used to create prodrugs that release active pharmaceutical ingredients under specific physiological conditions.
Industry
In the materials science industry, this compound can be used to modify polymers, enhancing their properties such as thermal stability, chemical resistance, and mechanical strength. It is also used in the production of specialty chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 5-(chlorosulfonyl)-2-ethylbenzoate primarily involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various sulfonyl derivatives. These reactions can modify the biological activity of molecules, making this compound useful in drug design and development.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-chlorosulfonyl-2-methylbenzoate: Similar structure but with a methyl group instead of an ethyl group.
Methyl 5-chlorosulfonyl-2-chlorobenzoate: Similar structure but with a chlorine atom instead of an ethyl group.
Methyl 5-chlorosulfonyl-2-hydroxybenzoate: Similar structure but with a hydroxyl group instead of an ethyl group.
Uniqueness
Methyl 5-(chlorosulfonyl)-2-ethylbenzoate is unique due to the presence of both the chlorosulfonyl and ethyl groups, which provide distinct reactivity and steric properties. The ethyl group can influence the compound’s solubility and reactivity, making it suitable for specific applications where other similar compounds might not be as effective.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C10H11ClO4S |
|---|---|
Molecular Weight |
262.71 g/mol |
IUPAC Name |
methyl 5-chlorosulfonyl-2-ethylbenzoate |
InChI |
InChI=1S/C10H11ClO4S/c1-3-7-4-5-8(16(11,13)14)6-9(7)10(12)15-2/h4-6H,3H2,1-2H3 |
InChI Key |
ZIZQXLUDUBEERF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















